molecular formula C6H12ClNO B3249679 3-Aminocyclohexanone hydrochloride CAS No. 1956309-56-0

3-Aminocyclohexanone hydrochloride

Cat. No.: B3249679
CAS No.: 1956309-56-0
M. Wt: 149.62
InChI Key: LIOWOXUFDMWURT-UHFFFAOYSA-N
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Description

3-Aminocyclohexanone hydrochloride is a chemical compound with the molecular formula C6H11NO·HCl. It is a derivative of cyclohexanone, where an amino group is attached to the third carbon of the cyclohexanone ring. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and industrial applications.

Scientific Research Applications

3-Aminocyclohexanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and as a building block for complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

The safety data sheet for 3-Aminocyclohexanone hydrochloride suggests that it may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . Therefore, it’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and use personal protective equipment .

Mechanism of Action

Target of Action

3-Aminocyclohexanone hydrochloride, also known as 3-AMINOCYCLOHEXANONE HCL, is a compound that primarily targets aldehydes and ketones . These targets play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

The compound interacts with its targets through a nucleophilic addition reaction . The nitrogen atom in the compound acts as a nucleophile, reacting with the partially positive carbon atom in the carbonyl group of aldehydes and ketones . This interaction results in the formation of oximes or hydrazones .

Biochemical Pathways

The reaction of this compound with aldehydes and ketones affects the metabolic pathways involving these compounds . The formation of oximes or hydrazones alters the downstream effects of these pathways, potentially influencing processes such as energy production and the synthesis of other biochemical compounds .

Pharmacokinetics

The compound’s interaction with aldehydes and ketones suggests that it may be metabolized in the body through enzymatic reactions . These reactions could impact the compound’s bioavailability, influencing its effectiveness.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific aldehydes and ketones it interacts with . By forming oximes or hydrazones, the compound can alter the structure and function of these targets, potentially influencing cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and its interactions with aldehydes and ketones

Biochemical Analysis

Biochemical Properties

3-Aminocyclohexanone hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with aminotransferases, which facilitate the transfer of amino groups from this compound to other substrates, forming new compounds. Additionally, this compound can act as a substrate for oxidoreductases, leading to the formation of corresponding oximes and hydrazones . These interactions highlight the versatility of this compound in biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in amino acid metabolism and stress response . Additionally, it can alter cellular metabolism by acting as a precursor for the synthesis of other bioactive molecules, thereby impacting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, the compound can form Schiff bases with aldehydes and ketones, resulting in the formation of imines . These imines can further undergo various transformations, influencing the overall biochemical pathways in which this compound is involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is crucial for its long-term use in experiments. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, with potential implications for its use in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as aminotransferases and oxidoreductases, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells. The compound’s involvement in these pathways underscores its potential as a versatile biochemical tool.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function, making it essential to understand these transport mechanisms for effective utilization in research.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminocyclohexanone hydrochloride typically involves the reaction of cyclohexanone with ammonia or an amine under controlled conditions. One common method is the reductive amination of cyclohexanone using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an acidic medium to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Aminocyclohexanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form cyclohexylamine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Cyclohexanone, cyclohexanone oxime, and cyclohexanone carboxylic acid.

    Reduction: Cyclohexylamine and its derivatives.

    Substitution: Various N-substituted cyclohexanone derivatives.

Comparison with Similar Compounds

    Cyclohexanone: A precursor in the synthesis of 3-Aminocyclohexanone hydrochloride.

    Cyclohexylamine: A reduction product of this compound.

    Cyclohexanone oxime: An oxidation product of this compound.

Uniqueness: this compound is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis. Additionally, its potential biological activities and industrial applications further highlight its significance.

Properties

IUPAC Name

3-aminocyclohexan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-5-2-1-3-6(8)4-5;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOWOXUFDMWURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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